3,5,3',5'-Tetraiodo Thyroacetamide and its Acetic Acid Analog (Tetrac): A Technical Guide for Researchers
3,5,3',5'-Tetraiodo Thyroacetamide and its Acetic Acid Analog (Tetrac): A Technical Guide for Researchers
An In-depth Technical Guide
Introduction: Distinguishing Between Thyroacetamide and its Well-Studied Analog, Tetrac
This guide provides a comprehensive overview of 3,5,3',5'-Tetraiodo Thyroacetamide, a derivative of the extensively researched thyroid hormone analog, 3,5,3',5'-Tetraiodothyroacetic acid (Tetrac). While both compounds share a similar core structure, the majority of published research focuses on Tetrac due to its significant biological activities, particularly its role as a thyrointegrin receptor antagonist.[1] 3,5,3',5'-Tetraiodo Thyroacetamide is structurally analogous, with the carboxylic acid group of Tetrac replaced by an acetamide group. This modification may influence its pharmacokinetic and pharmacodynamic properties, a key consideration for drug development professionals. This guide will primarily focus on the well-documented properties and mechanisms of Tetrac, providing a strong foundational understanding for research into its acetamide derivative.
Core Chemical Properties
A clear understanding of the physicochemical properties of these compounds is fundamental to their application in research and development.
| Property | 3,5,3',5'-Tetraiodo Thyroacetamide | 3,5,3',5'-Tetraiodothyroacetic acid (Tetrac) |
| Synonyms | T4-Acetamide, 2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl) acetamide | Tetrac, T4-Acetic Acid |
| Molecular Formula | C14H9I4NO3[2] | C14H8I4O4[3] |
| Molecular Weight | 746.84 g/mol [2] | 747.83 g/mol [3] |
| CAS Number | 176258-88-1 | 67-30-1[3] |
| Appearance | Not specified in literature | Yellow solid[4] |
| Structure |
Table 1: Comparative Chemical Properties.
Mechanism of Action: Targeting the Cell Surface Integrin αvβ3
The primary mechanism of action for Tetrac, and likely its acetamide analog, is the antagonism of thyroid hormone binding at a specific cell surface receptor on the integrin αvβ3.[5] This interaction is crucial as it initiates a cascade of non-genomic signaling events that are implicated in cancer cell proliferation and angiogenesis.[6]
Thyroid hormones, L-thyroxine (T4) and 3,5,3'-triiodo-L-thyronine (T3), can bind to this integrin receptor, activating downstream pathways such as the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which promotes tumor growth.[6][7] Tetrac competitively inhibits this binding, thereby blocking these pro-cancerous signals.[8] Furthermore, Tetrac exhibits actions at the receptor that are independent of thyroid hormone antagonism, including the modulation of gene expression related to cancer cell survival and apoptosis.[6][8]
Biological Activities and Therapeutic Potential
The antagonism of the integrin αvβ3 receptor by Tetrac translates into significant anti-cancer and anti-angiogenic properties.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Tetrac has been shown to be a potent inhibitor of angiogenesis.[9] It reduces endothelial cell proliferation, migration, and the formation of tube-like structures.[10] The mechanisms behind these effects are multifaceted and include:
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Downregulation of Pro-Angiogenic Factors: Tetrac can decrease the expression of key angiogenic molecules such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).
-
Modulation of Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs): Tetrac has been observed to inhibit the expression of certain MMPs, which are crucial for the degradation of the extracellular matrix during angiogenesis, while increasing the expression of TIMPs.[11]
Anti-Tumor Activity
In addition to its anti-angiogenic effects, Tetrac directly impacts tumor cells. It can induce apoptosis (programmed cell death) and inhibit cancer cell proliferation.[6] Notably, Tetrac has shown efficacy in preclinical models of various cancers, including glioblastoma and renal cell carcinoma.[1][5] An intriguing aspect of Tetrac's activity is its potential to circumvent drug resistance.[11]
Experimental Protocols
To assess the anti-angiogenic potential of 3,5,3',5'-Tetraiodo Thyroacetamide or its analogs, an in vitro endothelial tube formation assay is a standard and informative method.
Protocol: In Vitro Endothelial Tube Formation Assay
Objective: To evaluate the effect of 3,5,3',5'-Tetraiodo Thyroacetamide on the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Extracellular Matrix (ECM) Gel (e.g., Matrigel®)
-
96-well tissue culture plates
-
3,5,3',5'-Tetraiodo Thyroacetamide (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Suramin)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Plate Coating: Thaw the ECM gel on ice and coat the wells of a 96-well plate with a thin layer. Allow the gel to solidify at 37°C for 30-60 minutes.[12]
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 1-2 x 10^5 cells/mL.[12]
-
Treatment: Add the desired concentrations of 3,5,3',5'-Tetraiodo Thyroacetamide, positive control, and vehicle control to the cell suspension.
-
Incubation: Seed the treated HUVEC suspension onto the solidified ECM gel. Incubate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[12]
-
Visualization and Analysis: Observe the formation of tube-like structures using a light microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.[12]
Expected Outcome: A dose-dependent inhibition of tube formation by 3,5,3',5'-Tetraiodo Thyroacetamide would indicate anti-angiogenic activity.
Future Directions and Considerations
While the anti-cancer and anti-angiogenic properties of Tetrac are well-documented, further research is warranted to fully elucidate the potential of its acetamide derivative. Key areas for future investigation include:
-
Comparative Efficacy: Directly comparing the in vitro and in vivo efficacy of 3,5,3',5'-Tetraiodo Thyroacetamide with Tetrac.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the acetamide derivative.
-
Toxicity and Safety: Assessing the safety profile of 3,5,3',5'-Tetraiodo Thyroacetamide.
-
Synergistic Combinations: Investigating the potential of combining this compound with other anti-cancer therapies.
Conclusion
3,5,3',5'-Tetraiodo Thyroacetamide represents an interesting structural analog of the potent anti-cancer and anti-angiogenic agent, Tetrac. Based on the extensive research on Tetrac, it is plausible that the acetamide derivative will exhibit similar biological activities centered around the antagonism of the integrin αvβ3 receptor. This guide provides a solid foundation for researchers and drug development professionals to design and execute further studies to explore the therapeutic potential of this class of compounds.
References
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MDPI. (n.d.). RETRACTED: Anti-Cancer Activities of Thyrointegrin α v β 3 Antagonist Mono- and Bis-Triazole Tetraiodothyroacetic Acid Conjugated via Polyethylene Glycols in Glioblastoma. Retrieved from [Link]
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Lin, H. Y., et al. (2021). Role of thyroid hormone-integrin αvβ3-signal and therapeutic strategies in colorectal cancers. Journal of Biomedical Science, 28(1), 24. Retrieved from [Link]
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De Groot, L. J., et al. (2015). Chapter 2 Thyroid Hormone Synthesis And Secretion. In Endotext. MDText.com, Inc. Retrieved from [Link]
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Yalcin, M., et al. (2010). Tetraidothyroacetic Acid (Tetrac) and Tetrac Nanoparticles Inhibit Growth of Human Renal Cell Carcinoma Xenografts. Anticancer Research, 30(3), 809-815. Retrieved from [Link]
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GSRS. (n.d.). 3,5,3',5'-TETRAIODO THYROACETAMIDE. Retrieved from [Link]
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Lin, H. Y., et al. (2019). Tetrac and NDAT Induce Anti-proliferation via Integrin αvβ3 in Colorectal Cancers With Different K-RAS Status. Frontiers in Endocrinology, 10, 765. Retrieved from [Link]
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Simplico. (2022, March 23). Thyroid Hormone Synthesis: Step-By-Step Pathway [Physiology Explained]. YouTube. Retrieved from [Link]
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Staton, C. A., et al. (2009). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Methods, 47(3), 163-171. Retrieved from [Link]
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Mousa, S. A. (2018). Angiogenesis Inhibitors for Cancer Therapy. Journal of Cancer Science & Therapy, 10(3). Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Targeting Integrin αvβ3 by Liposome-Tetrac Induce Dual Inhibitory Effects on Proliferation in Cholangiocarcinoma. Retrieved from [Link]
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CUSABIO. (n.d.). Thyroid hormone synthesis. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis). Retrieved from [Link]
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Taipei Medical University. (2021). Role of thyroid hormone-integrin αvβ3-signal and therapeutic strategies in colorectal cancers. Retrieved from [Link]
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ibidi. (n.d.). Angiogenesis Assays | Tube Formation Assay. Retrieved from [Link]
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NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
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Glinskii, A. B., et al. (2019). Tetrac as an anti-angiogenic agent in cancer. Oncotarget, 10(39), 3847-3859. Retrieved from [Link]
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Sudha, T., et al. (2007). Suppression of Angiogenesis and Resistance to Doxorubicin by the Thyroid Hormone Tetraiodothyroacetic Acid. Blood, 110(11), 3501. Retrieved from [Link]
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Cody, V., et al. (1981). Synthesis of side chain-modified iodothyronines. Journal of Medicinal Chemistry, 24(7), 841-845. Retrieved from [Link]
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ResearchGate. (n.d.). 3,5,3',5'-Tetraiodo-L-thyronine (levothyroxine) and its sodium form. Retrieved from [Link]
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